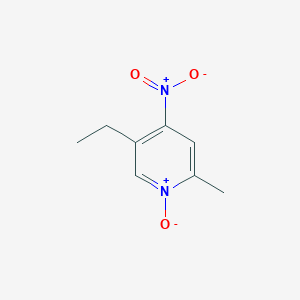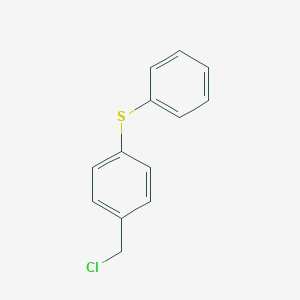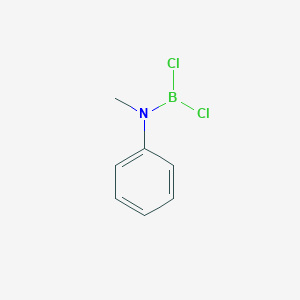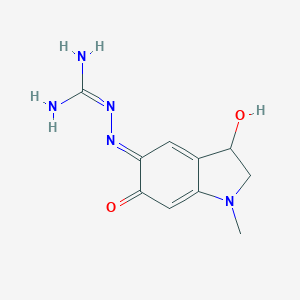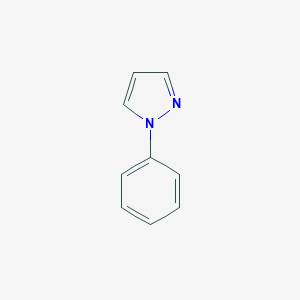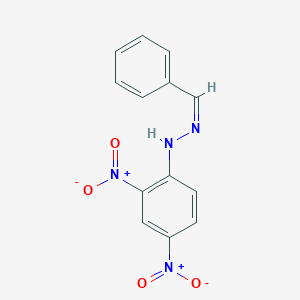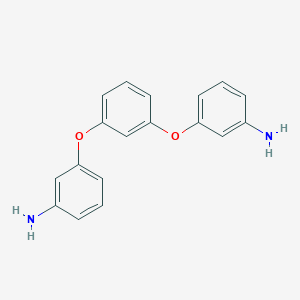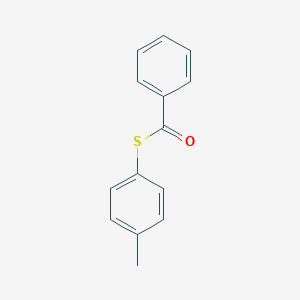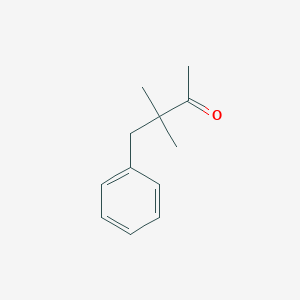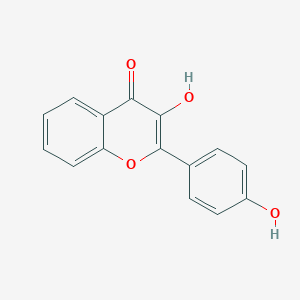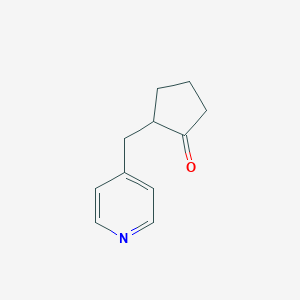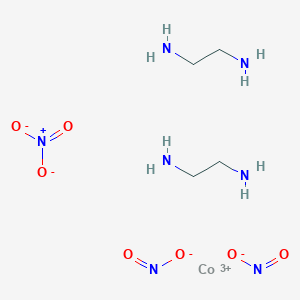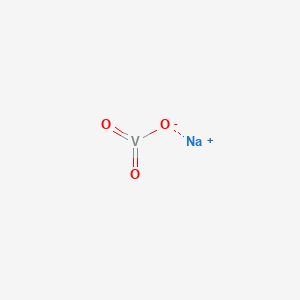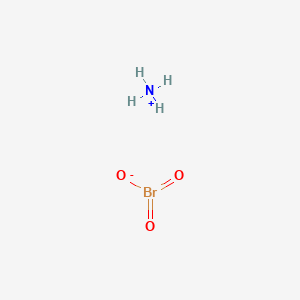
Ammonium bromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium bromate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and is often used as an oxidizing agent in various laboratory experiments.
Mécanisme D'action
Ammonium bromate acts as an oxidizing agent by accepting electrons from other molecules. It oxidizes various organic compounds by removing hydrogen atoms from them. This process results in the formation of water and carbon dioxide.
Effets Biochimiques Et Physiologiques
Ammonium bromate is toxic to living organisms and can cause severe damage to the respiratory and digestive systems. It can also cause skin irritation and eye damage upon contact. Due to its toxic nature, ammonium bromate is not used in drug formulations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ammonium bromate in lab experiments are its high oxidizing power and its ability to selectively oxidize specific organic compounds. However, its toxic nature and the potential for explosion make it a hazardous chemical to work with.
Orientations Futures
There are several future directions for the use of ammonium bromate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Additionally, ammonium bromate could be used as an oxidizing agent in environmental cleanup efforts, such as the removal of pollutants from water sources. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, ammonium bromate is a useful chemical compound in scientific research due to its high oxidizing power. However, its toxic nature and potential for explosion make it a hazardous chemical to work with. Future research should focus on exploring new applications for ammonium bromate while also ensuring the safety of those working with the compound.
Méthodes De Synthèse
Ammonium bromate can be synthesized by reacting ammonium bromide with hydrogen peroxide. The reaction produces ammonium bromate and water as byproducts. The reaction is as follows:
NH4Br + H2O2 → NH4BrO3 + H2O
Applications De Recherche Scientifique
Ammonium bromate is extensively used in scientific research as an oxidizing agent. It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry. It is also used as a bleaching agent in the paper and textile industries.
Propriétés
Numéro CAS |
13843-59-9 |
|---|---|
Nom du produit |
Ammonium bromate |
Formule moléculaire |
BrH4NO3 |
Poids moléculaire |
145.94 g/mol |
Nom IUPAC |
azanium;bromate |
InChI |
InChI=1S/BrHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
Clé InChI |
BEOODBYKENEKIC-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Br(=O)=O |
SMILES canonique |
[NH4+].[O-]Br(=O)=O |
Autres numéros CAS |
13843-59-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
